

Advanced Synthesis Guide: 5-Amino-3-biphenylacetic Acid

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Compound of Interest

Compound Name: 5-Amino-3-biphenylacetic acid

CAS No.: 75852-46-9

Cat. No.: B14442456

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Executive Summary

5-Amino-3-biphenylacetic acid (CAS 75852-46-9) represents a critical scaffold in medicinal chemistry, particularly in the development of peptidomimetics and Neutral Endopeptidase (NEP) inhibitors.^[1] Its structure—a 1,3,5-trisubstituted benzene ring featuring a biphenyl linkage, an acetic acid tail, and a primary amine—serves as a versatile pharmacophore.^[1] The specific substitution pattern (meta-amino, meta-phenyl relative to the acetic acid) allows for the precise orientation of hydrophobic and polar interactions within enzyme active sites, a feature exploited in the design of neprilysin inhibitors similar to the biaryl moiety found in Sacubitril.

This technical guide details a robust, scalable 5-step synthesis starting from 3-bromo-5-nitrotoluene.^[1] This route is selected for its regiochemical fidelity, cost-effectiveness, and the stability of the nitro-intermediate through the requisite benzylic functionalization steps.^[1]

Chemical Identity & Structural Analysis^{[1][2][3][4]}

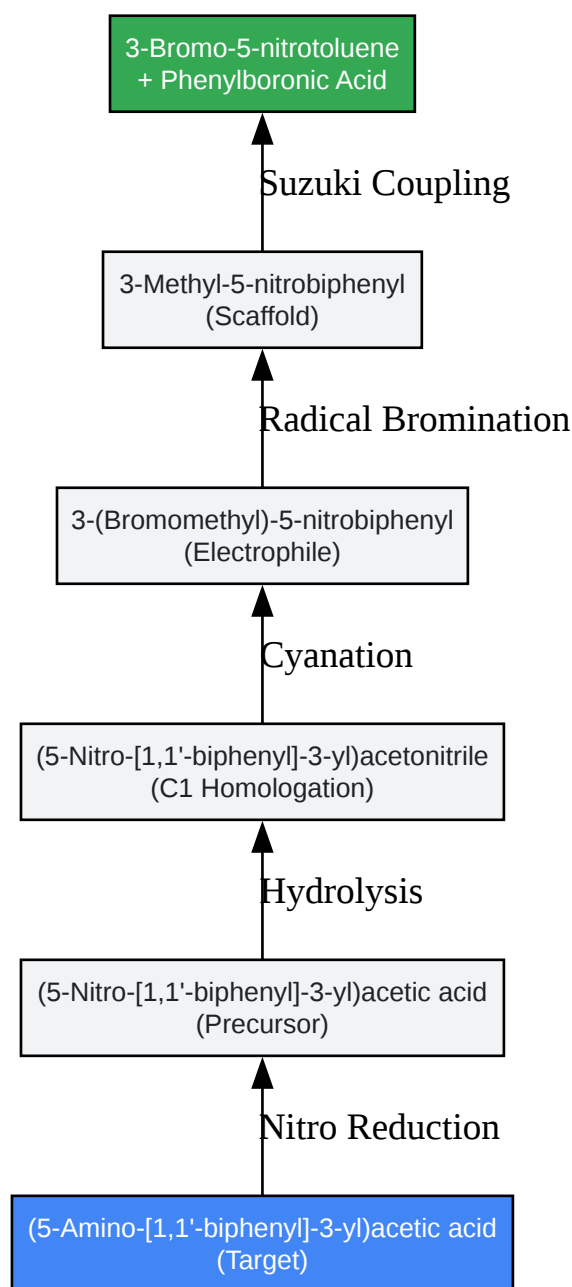
Property	Detail
Chemical Name	(5-Amino-[1,1'-biphenyl]-3-yl)acetic acid
CAS Number	75852-46-9
Molecular Formula	C ₁₄ H ₁₃ NO ₂
Molecular Weight	227.26 g/mol
Structural Features	1,3,5-substituted arene; hydrophobic biphenyl core; polar amino-acid functionality.[1]
Key Applications	Intermediate for NEP inhibitors (e.g., Sacubitril analogs), integrin antagonists.[1]

Retrosynthetic Analysis

The synthesis is best approached via a linear construction strategy. The biphenyl core is established early via Suzuki coupling to prevent catalyst poisoning by the free amine or carboxylic acid later in the sequence. The acetic acid moiety is installed via homologation of a methyl group (bromination

cyanation

hydrolysis). The amino group is unmasked at the final stage to avoid oxidation during radical bromination.



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Figure 1: Retrosynthetic disconnection relying on early-stage biaryl formation and late-stage nitro reduction.[1]

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biphenyl core from 3-bromo-5-nitrotoluene.[1]

- Reagents: 3-Bromo-5-nitrotoluene (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).[1]
- Solvent: Toluene : Water (10:[1]1) or 1,4-Dioxane : Water (4:1).[1]
- Procedure:
 - Charge a reaction vessel with 3-bromo-5-nitrotoluene and phenylboronic acid.
 - Dissolve in degassed solvent mixture under N₂ atmosphere.
 - Add K₂CO₃ and the Pd catalyst.[1][2]
 - Heat to reflux (90–100°C) for 12–16 hours. Monitor by TLC/HPLC for consumption of bromide.[1]
 - Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄ and concentrate.[1]
 - Purification: Flash chromatography (Hexane/EtOAc).
 - Product:3-Methyl-5-nitrobiphenyl.

Step 2: Wohl-Ziegler Radical Bromination

Objective: Functionalize the benzylic methyl group.[1]

- Critical Control: Stop reaction at ~85% conversion to minimize gem-dibromide formation.
- Reagents: 3-Methyl-5-nitrobiphenyl (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq).[1]
- Solvent: CCl₄ (classic) or Trifluorotoluene (PhCF₃, green alternative).[1]
- Procedure:
 - Dissolve substrate in anhydrous solvent.[1][3]
 - Add NBS and AIBN.[1]

- Heat to reflux (80°C) under N₂.
- Monitor: Check every hour. The reaction is complete when starting material <5%.
- Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]
- Product: 3-(Bromomethyl)-5-nitrobiphenyl (Yellow solid/oil).[1] Use directly in Step 3.

Step 3: Cyanation (Homologation)

Objective: Extend the carbon chain to form the nitrile precursor.

- Reagents: Bromide intermediate (from Step 2), NaCN (1.2 eq).
- Solvent: DMF or DMSO (dry).[1]
- Procedure:
 - Safety Warning: Perform in a well-ventilated fume hood. NaCN is acutely toxic.[1]
 - Dissolve the bromide in DMF at 0°C.
 - Add NaCN portion-wise to control exotherm.[1]
 - Stir at RT for 4–6 hours.
 - Workup: Quench with water (carefully). Extract with EtOAc.[1] Wash organic phase with LiCl solution (to remove DMF) and brine.[1]
 - Product: (5-Nitro-[1,1'-biphenyl]-3-yl)acetonitrile.

Step 4: Hydrolysis of Nitrile

Objective: Convert nitrile to carboxylic acid.[1]

- Reagents: Nitrile intermediate, H₂SO₄ (50% aq) or NaOH (4M) followed by HCl.[1]
- Procedure (Acidic Route):

- Suspend nitrile in 50% H₂SO₄/AcOH (1:1).[1]
- Reflux for 6–12 hours.
- Cool to RT and pour into ice water.
- Collect precipitate by filtration.[1][3] Recrystallize from EtOH/Water if necessary.
- Product:(5-Nitro-[1,1'-biphenyl]-3-yl)acetic acid.

Step 5: Nitro Reduction

Objective: Unmask the amine to yield the final target.

- Reagents: Nitro acid, H₂ (1 atm), 10% Pd/C (10 wt%).
- Solvent: MeOH or EtOH.
- Procedure:
 - Dissolve nitro acid in alcohol.[1]
 - Add Pd/C catalyst carefully (under Argon).[1]
 - Purge with H₂ gas (balloon pressure is sufficient).[1]
 - Stir at RT for 4–8 hours.
 - Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]
 - Purification: Recrystallization from water/ethanol or isoelectric precipitation (adjust pH to ~5–6).[1]
 - Final Product:(5-Amino-[1,1'-biphenyl]-3-yl)acetic acid.

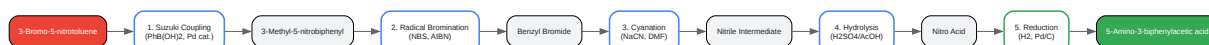
Process Logic & Optimization

The selected route prioritizes chemoselectivity. Attempting to introduce the acetic acid group before the Suzuki coupling (e.g., using 3-bromo-5-nitrophenylacetic acid) is viable but risks

decarboxylation or catalyst interference during the coupling step.[1]

Parameter	Optimization Strategy
Suzuki Catalyst	Pd(dppf)Cl ₂ is preferred over Pd(PPh ₃) ₄ for sterically hindered substrates or if reaction rates are slow.[1]
Bromination	Use a spotlight (visible light) initiation with NBS to lower temperature and reduce di-bromination byproducts.[1]
Safety	Replace NaCN with TMSCN/TBAF if cyanide handling facilities are insufficient, though this increases cost.[1]
Purification	The final amino acid is zwitterionic. Isolation at the isoelectric point (pI) ensures high purity without chromatography.

Reaction Workflow Diagram



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Figure 2: Linear synthesis workflow from commercial starting materials to final amino-acid target.

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